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Compound of Interest

Compound Name: N-Allylnoriso-LSD

Cat. No.: B15557244

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR)
of N-Allylnoriso-LSD analogs, focusing on their interactions with serotonin receptors. The
information presented herein is supported by experimental data to facilitate objective analysis
and inform future research in the fields of neuroscience and drug development.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered
significant interest for its profound effects on consciousness and its potential therapeutic
applications. Modifications to the LSD scaffold have led to the synthesis of numerous analogs,
providing valuable tools to probe the molecular pharmacology of serotonin receptors,
particularly the 5-HT2A receptor, which is the primary target for psychedelic action. This guide
focuses on a specific class of these analogs: N-Allylnoriso-LSD and its related N-substituted
counterparts. By systematically comparing their binding affinities and functional potencies, we
can elucidate the structural determinants of their activity.

Comparative Analysis of Receptor Binding Affinities

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological
effects. The following table summarizes the binding affinities (Ki, in nM) of iso-LSD, N-
Allylnoriso-LSD (AL-LAD), and other relevant N-substituted analogs at various serotonin and
dopamine receptors. Lower Ki values indicate a higher binding affinity.
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Compound 5-HT1A 5-HT2A 5-HT2C D1 D2
iso-LSD >1000 245 >1000

AL-LAD - 3.4-8.1[1] - 189[1] 12.3[1]
ETH-LAD High Affinity 5.1 High Affinity 22.1 4.4
PRO-LAD High Affinity High Affinity High Affinity

LSD

Data for iso-LSD from Nichols, D. E. (2018). The binding of iso-LSD to serotonin receptors is
significantly lower than that of d-LSD. Data for AL-LAD from a 2017 study by Brandt et al.[1]
Data for ETH-LAD from a 2017 study by Brandt et al. PRO-LAD is known to have high affinity
for 5-HT1A, 5-HT2A, and 5-HT2C receptors, though specific Ki values were not readily
available in the reviewed literature. LSD data is provided as a benchmark for comparison.

Comparative Analysis of Functional Potency

Functional potency (EC50) and efficacy (Emax) are crucial parameters for understanding the
biological response elicited by a ligand. The table below presents available data on the
functional activity of N-Allylnoriso-LSD analogs, primarily from in vivo behavioral assays such
as the head-twitch response (HTR) in mice, which is a well-established behavioral proxy for 5-
HT2A receptor activation and psychedelic potential.

Potency (ED50, Relative Potency to
Compound Assay
nmol/kg) LSD
Mouse Head-Twitch )
AL-LAD 174.9 Slightly less potent
Response
Rat Drug
ETH-LAD S More potent (1.6-2.3x)  More potent
Discrimination
Rat Drug o _
PRO-LAD o Similar to LSD Equipotent
Discrimination
Mouse Head-Twitch
LSD 132.8

Response

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/AL-LAD
https://en.wikipedia.org/wiki/AL-LAD
https://en.wikipedia.org/wiki/AL-LAD
https://en.wikipedia.org/wiki/AL-LAD
https://www.benchchem.com/product/b15557244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Data for AL-LAD and LSD HTR from Brandt et al. (2017). Data for ETH-LAD and PRO-LAD
from Hoffman and Nichols (1985).

Structure-Activity Relationship Summary

The data presented in this guide highlights key aspects of the structure-activity relationship for
N-Allylnoriso-LSD analogs:

¢ NG6-Substitution: The nature of the substituent at the N6 position of the nor-LSD scaffold
significantly influences potency. Small alkyl groups, such as ethyl (in ETH-LAD) and allyl (in
AL-LAD), generally maintain or even increase potency compared to the N6-methyl group of
LSD. The n-propyl substituent (in PRO-LAD) results in potency comparable to LSD.

o 5-HT2A Receptor Affinity: N-Allyl and N-ethyl substitutions result in high affinity for the 5-
HT2A receptor, which is consistent with their psychedelic-like effects.

o Dopamine Receptor Affinity: These analogs also exhibit notable affinity for D1 and D2
dopamine receptors, which may contribute to their overall pharmacological profile.

e iS0-LSD Inactivity: The stereocisomer iso-LSD shows significantly reduced affinity for
serotonin receptors, underscoring the strict stereochemical requirements for high-affinity
binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and a
typical experimental workflow for determining receptor binding affinity.
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Figure 1. 5-HT2A Receptor Signaling Cascade.
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Radioligand Binding Assay Workflow
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Figure 2. Radioligand Binding Assay Workflow.
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Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor

Obijective: To determine the binding affinity (Ki) of N-Allylnoriso-LSD analogs for the 5-HT2A
receptor.

Materials:

o Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor
(e.g., HEK293 or CHO cells).

o Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

e Non-specific binding control: Mianserin (10 puM).

o Assay buffer: 50 mM Tris-HCI, pH 7.4.

e Test compounds: N-Allylnoriso-LSD analogs dissolved in a suitable solvent (e.g., DMSO).
o Glass fiber filters (e.g., Whatman GF/B).

« Scintillation cocktail and scintillation counter.

Procedure:

 Incubation: In a 96-well plate, combine cell membranes (typically 10-20 pg of protein),
[3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of
the test compound.

o For determining non-specific binding, a separate set of wells will contain the membranes,
radioligand, and a high concentration of mianserin.

 Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow
binding to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
harvester. This separates the membrane-bound radioligand from the free radioligand.
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o Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

o Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

e Data Analysis:
o Calculate specific binding by subtracting the non-specific binding from the total binding.

o Plot the specific binding as a function of the log of the test compound concentration to
generate a competition curve.

o Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the curve using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy (Emax) of N-Allylnoriso-
LSD analogs at the 5-HT2A receptor.

Materials:

o Acell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent
dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
e Test compounds: N-Allylnoriso-LSD analogs.

o Areference agonist (e.g., serotonin).

o Aplate reader capable of measuring fluorescence or luminescence.
Procedure:

o Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15557244?utm_src=pdf-body
https://www.benchchem.com/product/b15557244?utm_src=pdf-body
https://www.benchchem.com/product/b15557244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Dye Loading: If using a fluorescent dye, load the cells with the dye according to the
manufacturer's instructions. This typically involves a 30-60 minute incubation.

o Compound Addition: Add varying concentrations of the test compounds or the reference
agonist to the wells.

» Signal Detection: Immediately measure the change in fluorescence or luminescence over
time using the plate reader. The activation of the Gg-coupled 5-HT2A receptor leads to an
increase in intracellular calcium, resulting in a detectable signal.

o Data Analysis:

[e]

Determine the peak response for each concentration of the test compound.

o Plot the response as a function of the log of the compound concentration to generate a
dose-response curve.

o Determine the EC50 value (the concentration of the compound that produces 50% of the
maximal response) and the Emax (the maximum response) from the curve using non-
linear regression analysis.

o The efficacy of the test compound is often expressed as a percentage of the maximal
response produced by the reference agonist (e.g., serotonin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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